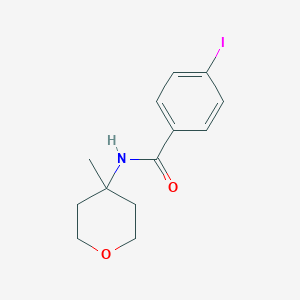
4-Iodo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom at the fourth position of the benzene ring, a methyltetrahydro-2H-pyran group attached to the nitrogen atom, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide typically involves the following steps:
Iodination of Benzene Ring:
Formation of Benzamide: The benzamide moiety can be synthesized by reacting the iodinated benzene derivative with an appropriate amine under conditions that favor amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of Methyltetrahydro-2H-pyran Group: The methyltetrahydro-2H-pyran group can be introduced through nucleophilic substitution reactions, where the nitrogen atom of the benzamide attacks an electrophilic carbon center of the methyltetrahydro-2H-pyran derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
4-Iodo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The iodine atom in the benzene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted benzamide derivatives with different substituents replacing the iodine atom.
科学的研究の応用
4-Iodo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry research.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Iodo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide depends on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
4-Iodo-N-(4-methyltetrahydro-2H-pyran-4-yl)aniline: Similar structure but with an aniline moiety instead of a benzamide.
4-Iodo-N-(4-methyltetrahydro-2H-pyran-4-yl)phenol: Similar structure but with a phenol moiety instead of a benzamide.
4-Iodo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of a benzamide.
Uniqueness
4-Iodo-N-(4-methyltetrahydro-2H-pyran-4-yl)benzamide is unique due to the presence of the benzamide moiety, which imparts specific chemical and biological properties. The combination of the iodine atom, methyltetrahydro-2H-pyran group, and benzamide structure makes it distinct from other similar compounds, potentially leading to unique reactivity and applications.
特性
IUPAC Name |
4-iodo-N-(4-methyloxan-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c1-13(6-8-17-9-7-13)15-12(16)10-2-4-11(14)5-3-10/h2-5H,6-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRPLAORZYYQQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)NC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














